1,3-DIMETHYL 5-[3-AMINO-4-(PIPERIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE
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Overview
Description
1,3-DIMETHYL 5-[3-AMINO-4-(PIPERIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound featuring a benzene ring substituted with various functional groups, including amino, piperidinyl, and sulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[3-AMINO-4-(PIPERIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the amino, piperidinyl, and sulfonamido groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and amines. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-[3-AMINO-4-(PIPERIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamido group can be reduced to form sulfonic acids.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfonic acids, and substituted piperidinyl compounds. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
1,3-DIMETHYL 5-[3-AMINO-4-(PIPERIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-[3-AMINO-4-(PIPERIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-piperidin-4-ylamine dihydrochloride: Shares the piperidinyl group but lacks the sulfonamido and carboxylate groups.
3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2: Contains a piperidinyl group and an indole moiety, differing in overall structure and functional groups.
Uniqueness
1,3-DIMETHYL 5-[3-AMINO-4-(PIPERIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications in research and industry, setting it apart from simpler analogs .
Properties
IUPAC Name |
dimethyl 5-[(3-amino-4-piperidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-20(25)14-10-15(21(26)30-2)12-16(11-14)23-31(27,28)17-6-7-19(18(22)13-17)24-8-4-3-5-9-24/h6-7,10-13,23H,3-5,8-9,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHDSNUVGSWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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